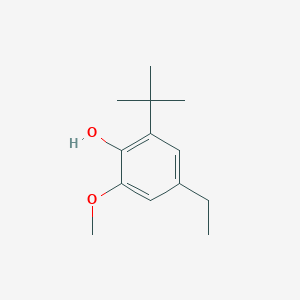
6,8-Difluoro-2,3-dimethylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-2,3-dimethylquinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C11H10F2N2 and a molecular weight of 208.21 g/mol . This compound is known for its unique chemical properties, which make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoro-2,3-dimethylquinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-difluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-coupling reactions: These reactions are used to introduce various substituents into the quinoline ring.
Common Reagents and Conditions: Reagents such as allylmagnesium bromide, pyridine-3-carbaldehyde, and various nucleophiles are commonly used in these reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups introduced into the quinoline ring .
Scientific Research Applications
6,8-Difluoro-2,3-dimethylquinolin-4-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: The compound’s unique properties make it a valuable tool for studying biological systems.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances its biological activity and provides unique properties that can be exploited in various applications . The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
- 6-Fluoro-4-methylquinoline
- 2,4-Difluoroaniline
- Fluoroquinolones
Comparison: 6,8-Difluoro-2,3-dimethylquinolin-4-amine stands out due to its dual fluorine substitution, which imparts unique chemical and biological properties. Compared to other fluorinated quinolines, this compound offers enhanced reactivity and potential for diverse applications in medicine and industry .
Properties
Molecular Formula |
C11H10F2N2 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6,8-difluoro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H10F2N2/c1-5-6(2)15-11-8(10(5)14)3-7(12)4-9(11)13/h3-4H,1-2H3,(H2,14,15) |
InChI Key |
RUDYUKPCMIVOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=CC(=CC2=C1N)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)


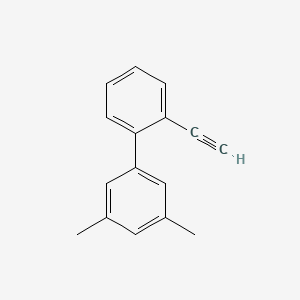
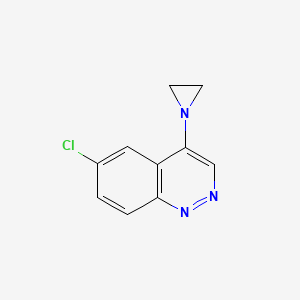
![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)
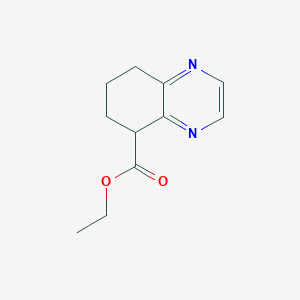
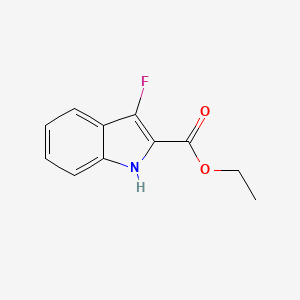
![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)

